tert-Butyl N-(4-formylbenzyl)carbamate
Overview
Description
“tert-Butyl N-(4-formylbenzyl)carbamate” is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)OC(=O)NCc1ccc(C=O)cc1
. The InChI key is HRJJBEIFHFVBRT-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The density of “tert-Butyl N-(4-formylbenzyl)carbamate” is approximately 1.108 g/cm3 at 20 ºC 760 Torr . Its melting point is 83 °C , and its boiling point is predicted to be around 389.0±25.0 °C . The compound’s flash point is 189.072°C , and it has a vapor pressure of 0mmHg at 25°C . Its refractive index is 1.538 .Scientific Research Applications
“tert-Butyl N-(4-formylbenzyl)carbamate” is a chemical compound that is often used as a reagent and intermediate in organic synthesis . Here are some potential applications:
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Organic Synthesis : This compound can be used in various organic reactions as a reagent or intermediate . It can participate in reactions to form new bonds, transform functional groups, or create complex molecules from simpler ones .
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Drug Synthesis : It can be used in the synthesis of drugs . The specific drugs and the role this compound plays in their synthesis would depend on the particular synthetic route chosen by the chemist .
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Dye Synthesis : This compound can also be used in the synthesis of dyes . Dyes are often complex organic molecules, and this compound could serve as a building block in their synthesis .
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Pesticide Synthesis : It can be used in the synthesis of pesticides . Pesticides are often complex molecules that require several steps to synthesize, and this compound could be used in one or more of those steps .
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Surfactant : This compound can also be used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
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Emulsifier : It can be used as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water .
“tert-Butyl N-(4-formylbenzyl)carbamate” is a chemical compound that is often used as a reagent and intermediate in organic synthesis . Here are some potential applications:
-
Organic Synthesis : This compound can be used in various organic reactions as a reagent or intermediate . It can participate in reactions to form new bonds, transform functional groups, or create complex molecules from simpler ones .
-
Drug Synthesis : It can be used in the synthesis of drugs . The specific drugs and the role this compound plays in their synthesis would depend on the particular synthetic route chosen by the chemist .
-
Dye Synthesis : This compound can also be used in the synthesis of dyes . Dyes are often complex organic molecules, and this compound could serve as a building block in their synthesis .
-
Pesticide Synthesis : It can be used in the synthesis of pesticides . Pesticides are often complex molecules that require several steps to synthesize, and this compound could be used in one or more of those steps .
-
Surfactant : This compound can also be used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
-
Emulsifier : It can be used as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water .
properties
IUPAC Name |
tert-butyl N-[(4-formylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJJBEIFHFVBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935550 | |
Record name | tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(4-formylbenzyl)carbamate | |
CAS RN |
156866-52-3 | |
Record name | tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL-N-(4-FORMYLBENZYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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